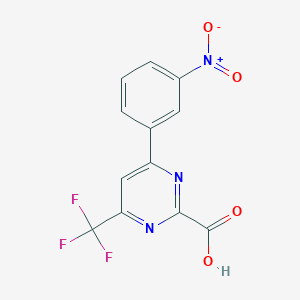
4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to a phenyl ring.
Pyrimidine Formation: Cyclization reactions to form the pyrimidine ring.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The trifluoromethyl group can participate in various substitution reactions.
Substitution: The carboxylic acid group can be esterified or amidated.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Amino Derivatives: From reduction of the nitro group.
Ester and Amide Derivatives: From substitution reactions involving the carboxylic acid group.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Agrochemicals: Used in the development of herbicides and pesticides.
作用機序
The mechanism of action of 4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrophenyl group can participate in π-π stacking interactions.
類似化合物との比較
Similar Compounds
- 4-(3-Nitrophenyl)-6-methylpyrimidine-2-carboxylic acid
- 4-(3-Nitrophenyl)-6-chloropyrimidine-2-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in 4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid imparts unique chemical properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
特性
分子式 |
C12H6F3N3O4 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC名 |
4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H6F3N3O4/c13-12(14,15)9-5-8(16-10(17-9)11(19)20)6-2-1-3-7(4-6)18(21)22/h1-5H,(H,19,20) |
InChIキー |
MGWQNQWECFHSEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



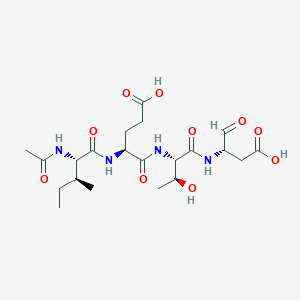
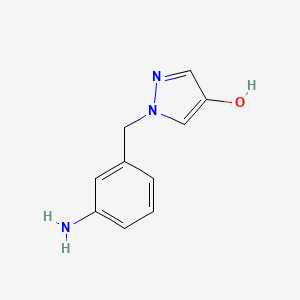
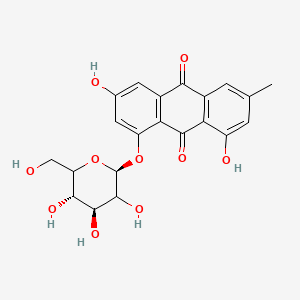

![2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole](/img/structure/B13723919.png)
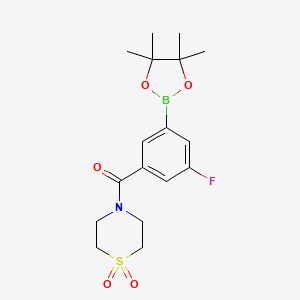
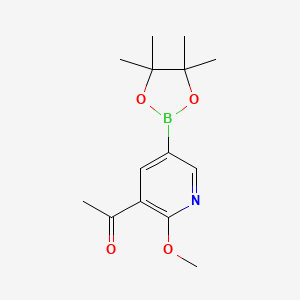
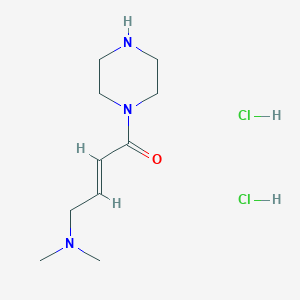
pyrimidin-2-one;hydrochloride](/img/structure/B13723938.png)
![sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13723951.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13723956.png)

![1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723961.png)
